1-Adamantyl trifluoroacetate
Overview
Description
1-Adamantyl trifluoroacetate is an organic compound with the molecular formula C12H15F3O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantyl trifluoroacetate can be synthesized through the reaction of adamantane with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction typically proceeds under mild conditions, yielding the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1-adamantanol and trifluoroacetic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution: Various substituted adamantyl derivatives.
Hydrolysis: 1-Adamantanol and trifluoroacetic acid.
Oxidation/Reduction: Depending on the reagents used, different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Adamantyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the adamantyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials and surface recognition studies.
Mechanism of Action
The mechanism of action of 1-adamantyl trifluoroacetate involves its ability to interact with various molecular targets due to the presence of the adamantyl and trifluoroacetate groups. These interactions can influence the compound’s reactivity and biological activity. The trifluoroacetate group can act as a leaving group in substitution reactions, while the adamantyl group provides steric hindrance and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantyl acetate
- 1-Adamantyl isothiocyanate
- 1-Adamantyl fluoroformate
- 1-Adamantyl isocyanate
Uniqueness
1-Adamantyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity and properties compared to other adamantyl derivatives. This makes it particularly useful in specific synthetic and research applications where the trifluoroacetate group plays a crucial role .
Properties
IUPAC Name |
1-adamantyl 2,2,2-trifluoroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)10(16)17-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCUCZHUFRUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.